Buformin-d9 Hydrochloride
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Overview
Description
Buformin-d9 (hydrochloride) is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is primarily used as an antidiabetic agent and has shown potential in cancer research. The deuterium labeling enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buformin-d9 (hydrochloride) is synthesized by incorporating deuterium into Buformin. The process involves the reaction of deuterated butylamine with dicyandiamide under controlled conditions to form the deuterated biguanide structure. The final product is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of Buformin-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Buformin-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed
Major Products Formed
The major products formed from these reactions include deuterated amines, oxidized derivatives, and substituted biguanides .
Scientific Research Applications
Buformin-d9 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the biochemical pathways involving Buformin.
Medicine: Investigated for its antidiabetic properties and potential anticancer activities. .
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Buformin-d9 (hydrochloride) exerts its effects by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. It decreases hepatic gluconeogenesis, increases insulin sensitivity, and enhances glucose uptake into cells. These actions collectively contribute to its antihyperglycemic effects .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another biguanide class antidiabetic agent with similar mechanisms of action but without deuterium labeling.
Phenformin: A biguanide that was withdrawn from the market due to its high risk of lactic acidosis.
Uniqueness
Buformin-d9 (hydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This makes it a valuable tool for scientific research, particularly in studies requiring stable isotope-labeled compounds .
Properties
Molecular Formula |
C6H16ClN5 |
---|---|
Molecular Weight |
202.73 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine;hydrochloride |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H/i1D3,2D2,3D2,4D2; |
InChI Key |
KKLWSPPIRBIEOV-SRKCJUICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N.Cl |
Canonical SMILES |
CCCCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.